molecular formula C20H14N2O B11836695 5-Quinoxalinol, 2,3-diphenyl- CAS No. 102554-55-2

5-Quinoxalinol, 2,3-diphenyl-

Cat. No.: B11836695
CAS No.: 102554-55-2
M. Wt: 298.3 g/mol
InChI Key: GPSSFUQWADPKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenylquinoxalin-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C20H14N2O It is a derivative of quinoxaline, characterized by the presence of two phenyl groups at positions 2 and 3, and a hydroxyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenylquinoxalin-5-ol typically involves the condensation of benzil with o-phenylenediamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 2,3-diphenylquinoxalin-5-ol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylquinoxalin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group in quinoxaline derivatives can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the quinoxaline core.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Diphenylquinoxalin-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and optoelectronic materials.

Mechanism of Action

The mechanism of action of 2,3-diphenylquinoxalin-5-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2,3-Diphenylquinoxalin-5-ol can be compared with other quinoxaline derivatives:

Conclusion

2,3-Diphenylquinoxalin-5-ol is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for the development of new materials and therapeutic agents.

Properties

CAS No.

102554-55-2

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

2,3-diphenylquinoxalin-5-ol

InChI

InChI=1S/C20H14N2O/c23-17-13-7-12-16-20(17)22-19(15-10-5-2-6-11-15)18(21-16)14-8-3-1-4-9-14/h1-13,23H

InChI Key

GPSSFUQWADPKPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)O)N=C2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.